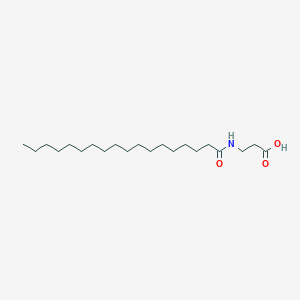

N-Stearoyl-beta-alanine

Description

BenchChem offers high-quality N-Stearoyl-beta-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Stearoyl-beta-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(octadecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21(24)25/h2-19H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHNYLYAFWVNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598068 | |

| Record name | N-Octadecanoyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51287-21-9 | |

| Record name | N-Octadecanoyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Stearoyl-beta-alanine (CAS 51287-21-9): Technical Monograph & Application Guide

Executive Summary

N-Stearoyl-beta-alanine (CAS 51287-21-9), also known as N-Octadecanoyl-beta-alanine , is a specialized lipoamino acid conjugate comprising a stearic acid tail linked to a beta-alanine head group via an amide bond.[1] This amphiphilic structure grants it unique surfactant properties, positioning it as a critical reagent in proteomics for membrane protein solubilization and in cosmetic formulations as a biomimetic skin-conditioning agent.

Unlike standard detergents (e.g., SDS) that often denature proteins, N-acyl amino acids like N-Stearoyl-beta-alanine offer a milder solubilization profile, preserving the native conformation of sensitive transmembrane proteins. Furthermore, its hydrolysis products—stearic acid and beta-alanine—are endogenous and non-toxic, providing a superior safety profile for pharmaceutical and personal care applications.

Chemical & Physical Characterization[2][3][4][5][6]

Identity & Physicochemical Data

The compound exhibits the classic behavior of anionic surfactants at neutral-to-alkaline pH, while behaving as a waxy solid or lipid-like material in acidic conditions.

| Property | Specification |

| CAS Number | 51287-21-9 |

| IUPAC Name | 3-(Octadecanoylamino)propanoic acid |

| Synonyms | N-Octadecanoyl-beta-alanine; 3-Stearamidopropionic acid |

| Molecular Formula | C₂₁H₄₁NO₃ |

| Molecular Weight | 355.56 g/mol |

| Appearance | White to off-white crystalline powder or waxy solid |

| Solubility (Water) | Low (Acidic pH); Soluble as salt (pH > 7.[2]0) |

| Solubility (Organic) | Soluble in Ethanol, DMSO, Chloroform |

| pKa (Predicted) | ~4.4 (Carboxylic acid group) |

| HLB (Hydrophile-Lipophile Balance) | ~4–6 (Estimated; Lipophilic) |

Structural Analysis

The molecule consists of two distinct domains:

-

Hydrophobic Tail (C18): A saturated stearyl chain that anchors into lipid bilayers or hydrophobic cores of proteins.

-

Hydrophilic Head (Beta-Alanine): A polar, ionizable carboxyl group attached via a spacer. The beta-alanine moiety provides a larger headgroup spacing compared to alpha-alanine, potentially reducing steric hindrance at the micelle surface.

Synthesis & Manufacturing Protocol

The industrial and laboratory standard for synthesizing N-acyl amino acids is the Schotten-Baumann reaction . This method ensures high yield and purity by reacting an acid chloride with the amino acid in an alkaline aqueous medium.

Synthesis Workflow (Schotten-Baumann)

Reagents:

-

Beta-alanine (1.0 eq)

-

Stearoyl chloride (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.2 eq)

-

Solvent: Water/THF or Water/Acetone mixture

Protocol:

-

Dissolution: Dissolve Beta-alanine in 1N NaOH solution. Chill to 0–5°C.

-

Acylation: Dropwise add Stearoyl chloride while simultaneously adding additional NaOH to maintain pH between 10–11. Critical Step: Failure to maintain alkaline pH will result in hydrolysis of the acid chloride.

-

Reaction: Stir vigorously at room temperature for 2–4 hours.

-

Precipitation: Acidify the mixture carefully with dilute HCl to pH 2.0. The N-Stearoyl-beta-alanine will precipitate as a white solid.

-

Purification: Filter the precipitate. Wash with cold water to remove salts. Recrystallize from ethanol/water to remove unreacted fatty acids.

Synthesis Pathway Diagram[2]

Figure 1: Schotten-Baumann synthesis pathway for N-Stearoyl-beta-alanine.

Biological Mechanisms & Applications[3][9][10]

Proteomics: Membrane Protein Solubilization

N-Stearoyl-beta-alanine acts as a surfactant that can solubilize membrane proteins without the harsh denaturing effects of SDS (Sodium Dodecyl Sulfate).

-

Mechanism: The C18 tail inserts into the hydrophobic transmembrane domains of proteins, while the beta-alanine head group interacts with the aqueous buffer.

-

Advantage: The amide bond is stable, and the surfactant can be removed via dialysis or formed into mixed micelles for crystallography.

Cosmetic & Dermatological Applications

As a Lipoamino Acid , this compound is a structural analogue of natural skin lipids (ceramides and fatty acids).

-

Skin Barrier Repair: It integrates into the Stratum Corneum lipid matrix, reinforcing the barrier function.

-

pH Regulation: The free carboxyl group acts as a buffering agent on the skin surface (typically pH 5.5).

-

Moisturization: Prevents Transepidermal Water Loss (TEWL) by forming a hydrophobic occlusive layer.

Drug Delivery (Liposomes)

The compound can be used to engineer pH-sensitive liposomes .

-

Neutral pH: The carboxyl group is ionized (COO-), stabilizing the liposome.

-

Acidic pH (Endosome): The group becomes protonated (COOH), destabilizing the membrane and triggering the release of the encapsulated drug into the cytoplasm.

Mechanism of Action Diagram

Figure 2: Dual mechanism of action in proteomics (solubilization) and dermatology (barrier repair).

Safety & Toxicology Profile

While specific toxicological reports for CAS 51287-21-9 are limited, its safety profile is extrapolated from its hydrolysis metabolites, which are well-characterized and generally recognized as safe (GRAS).

| Component | Metabolic Fate | Toxicity Class |

| Intact Conjugate | Hydrolyzed by amidases (e.g., N-acyl-L-amino acid amidohydrolase) in vivo. | Low (Predicted) |

| Stearic Acid | Enters Fatty Acid Beta-Oxidation pathway. | Non-Toxic (Food Grade) |

| Beta-Alanine | Converted to Carnosine or metabolized to Acetyl-CoA. | Safe (Dietary Supplement) |

Handling Precautions:

-

Inhalation: Avoid dust formation (standard for fine powders).

-

Skin/Eye: May cause mild irritation due to surfactant properties (defatting effect). Use standard PPE (gloves, goggles).

References

- Burnett, C. L., et al. (2011). Safety Assessment of Alpha-Amino Acids as Used in Cosmetics. International Journal of Toxicology.

- Kanazawa, A., et al. (1995). Synthesis and properties of N-acyl amino acid surfactants. Journal of the American Oil Chemists' Society.

- Borgia, A., et al. (2011). Lipid-based detergents for membrane protein studies. Current Opinion in Structural Biology. (Context for lipoamino acid use in proteomics).

- Trebse, P., et al. (2016). Beta-alanine in metabolism and performance.

Sources

N-Octadecanoyl-beta-alanine: Structural Characterization, Synthesis, and Applications in Lipid-Based Drug Delivery Systems

Executive Summary

N-Octadecanoyl-beta-alanine (commonly referred to as N-Stearoyl-beta-alanine) is a highly specialized N-acyl amino acid (NAAA) surfactant. Characterized by its robust amphiphilic nature, it consists of a long-chain hydrophobic stearoyl group (C18) conjugated via an amide linkage to a hydrophilic beta-alanine headgroup. In modern drug development, particularly in the formulation of Lipid Nanoparticles (LNPs) and liposomal carriers, N-Octadecanoyl-beta-alanine serves as a critical pH-responsive structural lipid. This whitepaper provides a comprehensive, field-validated guide to its physicochemical properties, synthetic methodologies, and integration into advanced drug delivery systems.

Molecular Architecture & Physicochemical Profiling

The utility of N-Octadecanoyl-beta-alanine stems from its distinct molecular architecture. The C18 aliphatic chain provides strong hydrophobic anchoring capabilities within lipid bilayers, while the beta-alanine moiety presents a terminal carboxylic acid. This carboxyl group is inherently pH-sensitive, transitioning from an ionized, hydrophilic state at physiological pH to a protonated, lipophilic state in acidic environments (such as the endosome)[1].

This dynamic phase behavior is highly advantageous for designing smart nanocarriers that require structural stability in systemic circulation but demand membrane-destabilizing properties for intracellular payload release.

Quantitative Physicochemical Data

The following table summarizes the core chemical identifiers and properties of N-Octadecanoyl-beta-alanine[2].

| Property | Value / Description |

| IUPAC Name | 3-(octadecanoylamino)propanoic acid |

| Common Synonyms | N-Stearoyl-beta-alanine |

| CAS Registry Number | 51287-21-9 |

| Molecular Formula | C21H41NO3 |

| Molecular Weight | 355.56 g/mol |

| Surfactant Classification | Anionic (pH-dependent) |

| Structural Linkage | Amide bond (highly resistant to premature hydrolysis) |

Synthetic Methodologies: The Schotten-Baumann Approach

The most reliable and scalable method for synthesizing N-Octadecanoyl-beta-alanine is via the Schotten-Baumann condensation reaction[3][4]. As an Application Scientist, I emphasize that successful synthesis relies entirely on strict pH and temperature control. The protocol below is designed as a self-validating system, ensuring high yield while minimizing the formation of stearic acid byproducts.

Step-by-Step Synthesis Protocol

-

Precursor Solubilization: Dissolve 1.0 equivalent of beta-alanine in a mixed solvent system of deionized water and acetone (1:1 v/v). The acetone is critical as it acts as a co-solvent to solubilize the highly hydrophobic stearoyl chloride later in the reaction[3].

-

Alkaline Activation: Adjust the solution to pH 9.5–10.0 using 2M NaOH.

-

Causality: The pKa of the primary amine on beta-alanine is ~9.0. Maintaining a pH of 9.5 ensures the amine is fully deprotonated and acts as a potent nucleophile. If the pH drops below 8, the amine protonates, and the reaction stalls[5].

-

-

Acylation (Dropwise Addition): Chill the reaction vessel to 0–5°C using an ice bath. Slowly add 1.05 equivalents of stearoyl chloride dropwise under vigorous stirring.

-

Causality: The low temperature suppresses the competitive hydrolysis of stearoyl chloride into stearic acid by the aqueous solvent[4].

-

-

pH Maintenance: Concurrently add 2M NaOH dropwise to maintain the pH between 9.5 and 10.0.

-

Causality: The acylation generates stoichiometric amounts of HCl. Failing to neutralize this acid will rapidly drop the pH, protonating the beta-alanine and halting the reaction[5].

-

-

Acidification & Precipitation: Once the reaction is complete (verified via TLC), acidify the mixture to pH 2.0 using 6M HCl.

-

Purification: Filter the precipitate, wash extensively with cold water (to remove unreacted beta-alanine and NaCl), and recrystallize from hot ethanol to achieve >98% purity.

Supramolecular Assembly & LNP Integration

When integrated into Lipid Nanoparticles, N-Octadecanoyl-beta-alanine acts as an anionic dopant. The workflow below illustrates the logical progression from raw synthesis to final nanocarrier assembly.

Workflow of N-Octadecanoyl-beta-alanine synthesis and subsequent LNP integration.

LNP Formulation Protocol (Microfluidic Mixing)

-

Lipid Phase Preparation: Dissolve N-Octadecanoyl-beta-alanine, an ionizable cationic lipid, cholesterol, and a PEG-lipid in absolute ethanol. The inclusion of the N-acyl amino acid allows for the tuning of the LNP's surface charge and structural rigidity.

-

Aqueous Phase Preparation: Dissolve the therapeutic payload (e.g., mRNA or siRNA) in a 50 mM citrate buffer at pH 4.0.

-

Hydrodynamic Focusing: Inject both phases into a microfluidic mixer at a flow rate ratio of 3:1 (Aqueous:Ethanol).

-

Causality: The rapid polarity shift triggers instantaneous nanoprecipitation. The C18 tail of the N-Octadecanoyl-beta-alanine buries itself into the hydrophobic core of the forming lipid bilayer, while the beta-alanine headgroup remains at the aqueous interface, stabilizing the particle.

-

-

Dialysis: Dialyze the resulting LNPs against 1X PBS (pH 7.4) to remove ethanol and neutralize the core.

Analytical Validation Protocols

To ensure the integrity of the synthesized N-Octadecanoyl-beta-alanine, a self-validating analytical workflow utilizing orthogonal techniques must be employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Run the sample in negative Electrospray Ionization (ESI-) mode. Because N-Octadecanoyl-beta-alanine is an anionic surfactant, it readily loses the carboxylic proton. The protocol is validated upon the detection of the distinct

pseudomolecular ion at m/z 354.5. -

Proton Nuclear Magnetic Resonance (

H-NMR): Dissolve the purified crystals in deuterated chloroform/methanol (

References

- N-Stearoyl-beta-alanine | CAS 51287-21-9 | SCBT - Santa Cruz Biotechnology.

- Development of amino acid-based surfactants: from synthesis to applications - Chalmers University of Technology.

- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review - ResearchGate.

- Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants - RSC Publishing.

- METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS - Google Patents.

Sources

- 1. research.chalmers.se [research.chalmers.se]

- 2. N-Stearoyl-beta-alanine | CAS 51287-21-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to N-acyl Beta-Alanine Surfactants: Properties and Applications

Introduction

N-acyl beta-alanine surfactants represent a class of anionic surfactants derived from the amino acid β-alanine. These compounds are gaining significant attention across various industries, including pharmaceuticals, cosmetics, and material science, due to their favorable physicochemical properties, biocompatibility, and biodegradability.[1][2][3] Structurally, they consist of a hydrophilic β-alanine head group and a hydrophobic fatty acid tail, connected via an amide linkage. This amphiphilic nature allows them to reduce surface tension and form micelles in solution, making them effective emulsifiers, foaming agents, and solubilizers.[2][4] This guide provides a comprehensive technical overview of the synthesis, properties, and key experimental methodologies for the characterization of N-acyl beta-alanine surfactants, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Synthesis

The fundamental structure of an N-acyl beta-alanine surfactant is characterized by the amide bond between the nitrogen of β-alanine and the carbonyl carbon of a fatty acid. The length and saturation of the fatty acid chain, as well as the nature of the counter-ion, significantly influence the surfactant's properties.

Common Synthesis Routes

The most prevalent method for synthesizing N-acyl beta-alanine surfactants is the Schotten-Baumann reaction.[5][6][7] This involves the acylation of β-alanine with a fatty acid chloride in an alkaline aqueous solution.[5][6] The reaction is typically carried out at a controlled temperature and pH to maximize yield and minimize side reactions. Other synthesis methods include direct amidation of fatty acids and enzymatic synthesis, which offers a more environmentally friendly approach.[5][8]

Diagram 1: Generalized Synthesis of N-acyl Beta-Alanine via Schotten-Baumann Reaction

Caption: Generalized Schotten-Baumann reaction pathway for N-acyl beta-alanine synthesis.

Physicochemical Properties

The performance of N-acyl beta-alanine surfactants is dictated by their behavior at interfaces and in bulk solution. Key parameters include their ability to lower surface tension, their concentration-dependent aggregation into micelles, and their solubility characteristics.

Surface Tension and Critical Micelle Concentration (CMC)

Like all surfactants, N-acyl beta-alanines adsorb at the air-water interface, reducing the surface tension of the aqueous solution. As the surfactant concentration increases, the surface becomes saturated, and beyond a certain point, the molecules begin to self-assemble into spherical aggregates known as micelles in the bulk solution.[9] This concentration is termed the Critical Micelle Concentration (CMC).[9] Above the CMC, the surface tension remains relatively constant.[10] The CMC is a critical parameter as it often represents the optimal concentration for many applications.[11]

The length of the hydrophobic acyl chain significantly impacts both surface tension and CMC. Generally, a longer acyl chain leads to a lower CMC and greater surface activity (a greater reduction in surface tension).[1][12][13]

Krafft Temperature (Tₖ)

The Krafft temperature, or Krafft point, is the temperature at which the solubility of an ionic surfactant equals its CMC.[14][15] Below the Krafft temperature, the surfactant's solubility is limited, and it exists primarily as monomers in solution, with any excess precipitating out.[14] Above the Krafft temperature, micelles can form, leading to a significant increase in the surfactant's overall solubility.[14][16] The Krafft temperature is influenced by the structure of both the hydrophobic tail and the hydrophilic headgroup, as well as the type of counter-ion.[17][18][19] For N-acyl beta-alanines, a longer acyl chain generally results in a higher Krafft temperature.

Foaming and Emulsification Properties

N-acyl beta-alanine surfactants are known for their excellent foaming properties, which are crucial in personal care products.[7][20] Foamability refers to the volume of foam produced, while foam stability is the persistence of that foam over time.[7][20] These properties are influenced by factors such as pH, concentration, and the length of the acyl chain.[7][21] Longer acyl chains tend to decrease foamability but increase foam stability.[7][20]

Their amphiphilic nature also makes them effective emulsifiers, capable of stabilizing oil-in-water or water-in-oil emulsions. This is particularly relevant in the formulation of creams, lotions, and other drug delivery systems.

Effect of pH

As derivatives of an amino acid, the charge on the hydrophilic headgroup of N-acyl beta-alanines is pH-dependent.[21] The carboxylic acid group has a specific pKa, and at pH values below this, the headgroup is protonated and less soluble. At pH values above the pKa, the carboxylate is deprotonated, resulting in an anionic surfactant with increased water solubility and surface activity.[21][22] This pH-responsiveness can be harnessed for targeted drug delivery applications.

Table 1: Physicochemical Properties of Selected N-acyl Amino Acid Surfactants

| Surfactant (Sodium Salt) | Acyl Chain Length | CMC (mM) | Surface Tension at CMC (mN/m) | Krafft Temperature (°C) |

| N-decanoyl-β-alanine | C10 | ~15-20 | ~30-35 | < 25 |

| N-lauroyl-β-alanine | C12 | ~4-6 | ~28-32 | ~30-35 |

| N-myristoyl-β-alanine | C14 | ~1-2 | ~26-30 | ~40-45 |

| N-palmitoyl-β-alanine | C16 | ~0.3-0.5 | ~25-28 | ~50-55 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., temperature, pH, ionic strength).

Aggregation Behavior in Aqueous Solution

The self-assembly of N-acyl beta-alanine surfactants into micelles is a thermodynamically driven process that shields the hydrophobic tails from the aqueous environment. This aggregation behavior is fundamental to their function as solubilizing agents for poorly water-soluble drugs.

Diagram 2: Micelle Formation by N-acyl Beta-Alanine Surfactants

Caption: Schematic of surfactant monomers and micelle formation above the CMC.

Biocompatibility and Environmental Profile

A significant advantage of N-acyl beta-alanine surfactants is their favorable safety and environmental profile.

-

Toxicity: Compared to traditional anionic surfactants like sodium lauryl sulfate (SLS), N-acyl amino acid surfactants generally exhibit lower cytotoxicity and skin irritation potential.[1][12][23] The length of the hydrocarbon chain plays a role, with increased hydrophobicity sometimes correlating with higher toxicity.[13]

-

Biodegradability: Being derived from natural building blocks (amino acids and fatty acids), these surfactants are generally considered to be readily biodegradable.[13][24] The amide bond can be cleaved by microorganisms, breaking the molecule down into its constituent parts, which can then be further metabolized.

Applications in Research and Drug Development

The unique properties of N-acyl beta-alanine surfactants make them valuable tools in various scientific and industrial settings.

-

Drug Solubilization: Their ability to form micelles allows for the encapsulation and solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.

-

Topical and Transdermal Delivery: Their mildness and emulsifying properties make them suitable for use in creams, gels, and ointments for topical and transdermal drug delivery.

-

Cell Culture: Due to their low cytotoxicity, they can be used in cell culture applications, for example, to solubilize lipids or other supplements in growth media.

-

Biocatalysis: In enzymatic reactions, they can create microemulsions that provide a suitable environment for both enzyme and substrate, enhancing reaction rates.

Key Experimental Methodologies

Accurate characterization of N-acyl beta-alanine surfactants is essential for their effective application. The following are standard protocols for determining key physicochemical properties.

Protocol 1: Determination of CMC and Surface Tension by the Du Noüy Ring Method

This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. The surface tension is proportional to this force.

Workflow Diagram:

Caption: Workflow for CMC determination using the Du Noüy ring method.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a concentrated stock solution of the N-acyl beta-alanine surfactant in deionized water. From this stock, prepare a series of dilutions spanning a concentration range that is expected to include the CMC.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measurement:

-

Begin with the most dilute surfactant solution. Pour the solution into the sample vessel.

-

Lower the Du Noüy ring until it is submerged in the liquid.

-

Slowly raise the ring, pulling it through the liquid surface. The instrument will record the maximum force exerted just before the liquid film breaks.

-

Repeat the measurement for each dilution, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Calculate the surface tension for each concentration.

-

Plot the surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[9]

-

The resulting graph will typically show two linear regions. The first region shows a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension is relatively constant.[9][10]

-

The CMC is determined from the point of intersection of the two extrapolated linear portions of the curve.[9]

-

Protocol 2: Measurement of Krafft Temperature

The Krafft temperature can be determined by observing the temperature at which a surfactant solution becomes clear upon heating, or more quantitatively, by measuring the change in conductivity with temperature.

Workflow Diagram:

Caption: Workflow for Krafft temperature determination via conductivity.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dispersion of the N-acyl beta-alanine surfactant in deionized water at a concentration known to be above its CMC at temperatures above the Krafft point.

-

Instrumentation: Place the dispersion in a jacketed beaker connected to a temperature-controlled water bath. Insert a conductivity probe and a thermometer into the dispersion.

-

Measurement:

-

Cool the dispersion until the surfactant precipitates, and the solution becomes turbid.

-

Begin slowly heating the dispersion at a constant rate (e.g., 1°C/minute) with continuous stirring.

-

Record the conductivity and temperature at regular intervals.

-

-

Data Analysis:

-

Plot conductivity on the y-axis against temperature on the x-axis.

-

Below the Krafft temperature, the conductivity will increase gradually with temperature due to increased ionic mobility.[25][26]

-

At the Krafft temperature, there will be a sharp increase in the slope of the curve.[25][27] This is due to the dissolution of the precipitated surfactant into micelles, which significantly increases the number of charge carriers in the solution.

-

The Krafft temperature is identified as the temperature at the onset of this sharp rise in conductivity.[27]

-

Conclusion

N-acyl beta-alanine surfactants offer a compelling combination of performance, biocompatibility, and environmental sustainability. Their tunable properties, governed by the length of the acyl chain and the solution pH, make them highly versatile for a range of applications, from advanced drug delivery systems to consumer care products. A thorough understanding of their physicochemical properties and the application of standardized characterization methodologies are crucial for harnessing their full potential in research and development. As the demand for green and mild surfactants continues to grow, N-acyl beta-alanines are poised to become increasingly important in the scientific and industrial landscape.

References

-

Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2025, August 8). ResearchGate. [Link]

-

Method for Measurement of Critical Micelle Concentration. (2023, March 15). Just Agriculture. [Link]

-

Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants. (2016, December 15). PubMed. [Link]

-

Critical Micelle Concentration | Measurements. Biolin Scientific. [Link]

-

Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. (2019, January 7). PMC. [Link]

-

Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. ACS Publications. [Link]

-

Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants | Request PDF. (2025, August 6). ResearchGate. [Link]

- Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts.

-

Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024, October 25). Springer. [Link]

-

Determination of Critical Micelle Concentration with DataPhysics DCAT Series. DataPhysics Instruments. [Link]

-

Krafft temperature – Knowledge and References. Taylor & Francis. [Link]

-

Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants and their racemic modifications: Effect of the counter ion. (2003, December 1). CORE. [Link]

-

Chemical–physical properties and cytotoxicity of N-decanoyl amino acid-based surfactants: Effect of polar heads | Request PDF. ResearchGate. [Link]

-

Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids. (2023, September 13). RSC Publishing. [Link]

-

Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. (2018, February 1). Comptes Rendus de l'Académie des Sciences. [Link]

-

Determination of Critical Micelle Concentration and Thermodynamic Evaluations of Micellization of GMS. Walsh Medical Media. [Link]

-

Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants and their racemic modifications. (2017, October 3). arXiv. [Link]

-

Determination of the Krafft temperature (T k ) for surfactants from the... ResearchGate. [Link]

-

Development of amino acid-based surfactants: from synthesis to applications. Chalmers University of Technology. [Link]

-

Amino-Acids Surfactants and n-Octanol Mixtures Sustainable, Efficient, and Dynamically Triggered Foaming Systems. (2023, August 17). ACS Publications. [Link]

-

Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. California State University, Northridge. [Link]

-

Alanine-based surfactants: Synthesis and some surface properties. ResearchGate. [Link]

-

Magnetic Surfactants: Introduction, Chemistry, and Properties. (2023, August 28). ACS Publications. [Link]

-

Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants. (2025, August 9). ResearchGate. [Link]

-

Effect of counter ion concentration added with mixture of water and ethylene glycol on Krafft temperature of sodium dodecyl. Digital Commons @ EMU. [Link]

-

Krafft temperature and enthalpy of solution of N-acyl amino acid surfactants and their racemic modifications: Effect of the amino acid residue | Request PDF. (2025, August 10). ResearchGate. [Link]

-

Contrastive Study of the Foaming Properties of N-Acyl Amino Acid Surfactants with Bovine Serum Albumin and Gelatin. (2021, June 1). PubMed. [Link]

-

Krafft temperature and enthalpy of solution of N‑acyl amino acid surfactants and their racemic modifications. CORE. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF N-ACYL ALKANOLAMIDE SURFACTANT FROM FATTY ACIDS AND ALCOHOL AMINES USING SODIUM METHOXIDE CATA. ARPN Journals. [Link]

-

Advanced drug delivery of N-acetylcarnosine (N-acetyl-beta-alanyl-L-histidine), carcinine (beta-alanylhistamine) and L-carnosine (beta-alanyl-L-histidine) in targeting peptide compounds as pharmacological chaperones for use in tissue engineering, human disease management and therapy: from in vitro to the clinic. (2010, November 15). PubMed. [Link]

- Preparation method of surfactant composition.

-

Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PMC. [Link]

-

Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020, October 8). MDPI. [Link]

-

The influence of pH on surface properties of lung surfactants. PubMed. [Link]

-

Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation. (2022, November 25). PMC. [Link]

-

Contrastive Study of the Foaming Properties of N-Acyl Amino Acid Surfactants with Bovine Serum Albumin and Gelatin. (2021, May 7). Semantic Scholar. [Link]

-

Study on foaming properties of N-acyl amino acid surfactants: Sodium N-acyl glycinate and Sodium N-acyl phenylalaninate | Request PDF. (2025, August 9). ResearchGate. [Link]

-

N-Acetyl-beta-alanine. PubChem. [Link]

-

Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. (2011, September 29). Scilit. [Link]

-

Dynamic Properties of Amino Acid Based Surfactants. (2021, September 8). Turkchem. [Link]

-

Advances in the synthesis of β-alanine. Frontiers. [Link]

-

Biodegradability and aquatic toxicity of new cleavable betainate cationic oligomeric surfactants. (2019, June 5). PubMed. [Link]

-

Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Spectral Properties of Foams and Emulsions. PMC. [Link]

-

Krafft temperature – Knowledge and References. Taylor & Francis Online. [Link]

-

Comparative study on foaming and emulsifying properties of different beta-lactoglobulin aggregates. (2019, September 1). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 3. CN112957998A - Preparation method of surfactant composition - Google Patents [patents.google.com]

- 4. arpnjournals.org [arpnjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 7. research.chalmers.se [research.chalmers.se]

- 8. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biolinscientific.com [biolinscientific.com]

- 10. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. justagriculture.in [justagriculture.in]

- 12. Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00189J [pubs.rsc.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. core.ac.uk [core.ac.uk]

- 18. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The influence of pH on surface properties of lung surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Biodegradability and aquatic toxicity of new cleavable betainate cationic oligomeric surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. csun.edu [csun.edu]

- 26. commons.emich.edu [commons.emich.edu]

- 27. researchgate.net [researchgate.net]

3-(Octadecanoylamino)propanoic Acid: Technical Guide to Synonyms, Synthesis, and Applications

Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Topic: 3-(Octadecanoylamino)propanoic acid (N-Stearoyl-β-alanine) Content Type: In-depth Technical Guide[1]

Core Directive & Executive Summary

This guide provides a definitive technical analysis of 3-(octadecanoylamino)propanoic acid , commonly known as N-Stearoyl-β-alanine . While often overshadowed by its α-amino acid counterparts (e.g., N-stearoyl-alanine), this β-amino acid derivative possesses unique surfactant properties and steric characteristics critical for specialized lipid-based drug delivery systems and cosmetic formulations.

This document moves beyond simple identification to cover:

-

Nomenclature: A validated matrix of synonyms and identifiers.

-

Synthesis: A self-validating Schotten-Baumann protocol.

-

Applications: Its role in lipid nanoparticles (LNPs) and permeation enhancement.[1]

Chemical Identity & Synonym Matrix

Precise nomenclature is vital in chemical sourcing and patent literature. The molecule consists of a stearic acid tail (C18) linked to β-alanine via an amide bond. Unlike α-amino acids, the amino group in β-alanine is attached to the β-carbon (3-position), imparting greater rotational freedom and distinct packing parameters in self-assembled structures.

Identity Table[1][2]

| Identifier Type | Value | Notes |

| IUPAC Name | 3-(Octadecanoylamino)propanoic acid | Preferred Systematic Name |

| Common Name | N-Stearoyl-β-alanine | Most widely used in industry |

| CAS Registry Number | 51287-21-9 | Specific to the C18 free acid form |

| Molecular Formula | C₂₁H₄₁NO₃ | |

| Molecular Weight | 355.56 g/mol | |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCC(=O)O | |

| InChI Key | GMHCJCQMNYOULB-UHFFFAOYSA-N |

Validated Synonyms List

-

N-Octadecanoyl-beta-alanine[1]

-

3-Stearamidopropionic acid

-

Beta-stearoylamino-propionic acid

-

N-(2-Carboxyethyl)stearamide

-

3-(Stearoylamino)propionic acid[1]

Synthesis Protocol: Modified Schotten-Baumann

The most robust method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction. This protocol relies on an interfacial reaction between an acid chloride and the amino acid in an alkaline aqueous medium.[2][3]

Experimental Workflow

Objective: Synthesis of N-Stearoyl-β-alanine (Scale: 10 mmol).

Reagents

-

β-Alanine: 0.89 g (10 mmol) dissolved in 10 mL 1M NaOH.

-

Stearoyl Chloride: 3.03 g (10 mmol) dissolved in 10 mL dry THF or Dichloromethane (DCM).[1]

-

Base: 1M NaOH (for pH adjustment).

-

Acid: 1M HCl (for precipitation).

Step-by-Step Protocol

-

Preparation: Dissolve β-alanine in the NaOH solution in a round-bottom flask. Cool to 0–5°C in an ice bath.

-

Addition: Add the Stearoyl Chloride solution dropwise over 30 minutes while vigorously stirring.

-

Critical Control Point: Maintain pH between 10–12 by simultaneously adding additional NaOH. If pH drops below 9, the amine becomes protonated and unreactive; if >13, hydrolysis of the acid chloride competes.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.

-

Workup:

-

Evaporate the organic solvent (THF/DCM) under reduced pressure.

-

Acidify the remaining aqueous phase carefully with 1M HCl to pH ~2.0. The product will precipitate as a white solid.[2]

-

-

Purification:

-

Filter the precipitate.[1]

-

Wash with cold water to remove excess salts (NaCl).

-

Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure N-Stearoyl-β-alanine.

-

Synthesis Pathway Diagram[4]

Caption: Schotten-Baumann synthesis pathway for N-Stearoyl-β-alanine involving acylation under alkaline conditions followed by acid precipitation.

Physicochemical Properties & Characterization

Understanding the physical state of 3-(octadecanoylamino)propanoic acid is essential for formulation.

| Property | Description/Value | Relevance |

| Appearance | White crystalline powder | Solid state handling.[1] |

| Solubility (Water) | Insoluble (Free Acid) | Requires conversion to salt (pH > 7) for aqueous solubility.[1] |

| Solubility (Organic) | Soluble in Ethanol, Chloroform, THF | Suitable for solvent evaporation methods in liposome formation.[1] |

| Melting Point | ~100–110°C (Estimated)* | Higher than simple fatty acids due to intermolecular hydrogen bonding of the amide group. |

| CMC | Low (Millimolar range) | Acts as an anionic surfactant.[1] The C18 chain drives strong hydrophobic assembly. |

| pKa | ~4.5 (Carboxyl group) | Exists as an anion at physiological pH (7.4), stabilizing lipid bilayers.[1] |

*Note: Exact melting point varies by crystal polymorph and purity; values are inferred from homologous N-acyl amino acids.

Applications in Drug Development[7]

Lipid-Based Drug Delivery (Liposomes & LNPs)

N-Stearoyl-β-alanine serves as an anionic lipid component in liposomal formulations.[1] Unlike standard phospholipids, the single fatty chain and the β-alanine headgroup create a "cone" shape (packing parameter > 1), which can induce curvature in lipid bilayers.

-

Mechanism: At physiological pH, the carboxylate head group is negatively charged, providing electrostatic repulsion (Zeta potential) that prevents nanoparticle aggregation.

-

Advantage: The amide bond is more stable to hydrolysis than the ester bonds found in conventional phospholipids, potentially increasing the circulation half-life of the carrier.

Permeation Enhancement

As a surfactant, 3-(octadecanoylamino)propanoic acid can transiently disrupt the stratum corneum lipid matrix, making it a candidate for transdermal drug delivery systems.[1] The β-alanine moiety is less irritating than harsh sulfate-based surfactants.

Prodrug Conjugation

The free carboxyl group allows for conjugation to amine-containing drugs (via DCC/NHS coupling) to form lipophilic prodrugs .[1] This increases the drug's ability to cross cell membranes or the blood-brain barrier.

Drug Delivery Workflow Diagram

Caption: Functional role of N-Stearoyl-β-alanine in stabilizing lipid nanoparticles for drug delivery.

References

-

PubChem Database. 3-(Decanoylamino)propanoic acid (Homolog Reference). National Library of Medicine. [Link][1]

-

Frontiers in Bioengineering. Advances in the synthesis of β-alanine and its derivatives. [Link]

Sources

Biological Activity and Therapeutic Potential of N-Stearoyl Amino Acids

Executive Summary

N-Stearoyl amino acids (NSAAs) represent a distinct class of lipoamino acids —hybrid molecules acting as anionic surfactants with profound biological activity.[1] By conjugating a saturated C18 fatty acid (stearic acid) to the

This guide analyzes the biological utility of NSAAs, specifically focusing on their antimicrobial potency , neuroprotective mechanisms (via the endocannabinoid system), and dermatological barrier function . Unlike conventional surfactants, NSAAs exhibit low toxicity and high biodegradability, making them prime candidates for next-generation cosmeceuticals and lipid-based drug delivery systems.

Chemical Architecture & Synthesis

NSAAs are amphiphilic molecules. The hydrophobic tail (stearoyl chain) drives self-assembly, while the hydrophilic head (amino acid) dictates specific biological interactions.

Synthesis Mechanism

The synthesis typically follows a Schotten-Baumann reaction protocol. This ensures the preservation of the amino acid chirality, which is critical for biological recognition (e.g., receptor binding).

Reaction:

Visualization: Synthesis Workflow

The following diagram outlines the critical steps in synthesizing high-purity NSAAs, emphasizing the purification phase to remove free fatty acids.

Caption: Step-by-step synthesis pathway for N-stearoyl amino acids ensuring removal of unreacted stearic acid.

Biological Mechanisms of Action

Antimicrobial Activity (Membrane Disruption)

NSAAs function as anionic surfactants. Their mechanism involves the disruption of bacterial cell membranes. The C18 chain inserts into the lipid bilayer, while the charged amino acid head group disrupts the electrochemical gradient.

-

Selectivity: Activity is generally higher against Gram-positive bacteria (S. aureus) due to the lack of an outer membrane.

-

Structure-Activity Relationship (SAR):

-

Aromatic NSAAs (e.g., N-Stearoyl-L-Phenylalanine) > Acidic NSAAs > Basic NSAAs .

-

N-Stearoyl Proline has shown superior efficacy, likely due to the conformational rigidity of the pyrrolidine ring enhancing membrane penetration.

-

Neuroprotection (Endocannabinoid Mimicry)

N-Stearoyl-L-Tyrosine (NsTyr) has emerged as a neuroprotective agent.[2][3] It structurally mimics endogenous N-acyl amino acids (like N-arachidonoyl glycine).

-

Pathway: NsTyr interacts with the Cannabinoid Receptor 2 (CB2) on neural stem/progenitor cells (NSPCs).[3]

-

Effect: Activation of CB2 downregulates pro-senescence markers (p16, Rb) induced by Amyloid-

(A -

Ubiquitin-Proteasome System (UPS): NsTyr enhances proteasome peptidase activity, aiding in the clearance of ubiquitinated protein aggregates associated with chronic cerebral hypoperfusion.

Skin Barrier Function (Liquid Crystal Formation)

In dermatology, NSAAs are not just surfactants but "active lipids."

-

Lamellar Structure: Unlike standard surfactants that disrupt skin lipids, NSAAs (particularly N-stearoyl glutamic acid derivatives) promote the formation of lamellar liquid crystals .

-

Mechanism: They mimic the ceramides and fatty acids of the stratum corneum, reinforcing the intercellular lipid packing (orthorhombic structure) and reducing transepidermal water loss (TEWL).

Therapeutic Profiles & Data Summary

The following table summarizes the biological activities of key NSAA derivatives based on comparative assays.

| Compound | Primary Activity | Target/Mechanism | Key Metric / Observation |

| N-Stearoyl-L-Proline | Antimicrobial | Membrane Lysis | MIC: ~0.5 - 1.0 mg/mL (S. aureus) [1] |

| N-Stearoyl-L-Tyrosine | Neuroprotective | CB2 Receptor Agonist | Reverses A |

| N-Stearoyl-L-Glutamate | Skin Barrier | Lamellar Liquid Crystal | Forms stable emulsions; Non-irritating at >5% conc. |

| N-Stearoyl-L-Alanine | Anti-inflammatory | Cytokine Modulation | Reduction in IL-6 secretion (in vitro models) |

Detailed Experimental Methodologies

Protocol: Synthesis of N-Stearoyl-L-Tyrosine

Objective: Isolate high-purity N-stearoyl-L-tyrosine for biological assay.

-

Dissolution: Dissolve 0.1 mol L-Tyrosine in 100 mL of 1N NaOH and 50 mL acetone. Cool to 0°C.[4]

-

Acylation: Add 0.12 mol Stearoyl Chloride dropwise over 1 hour while maintaining pH at 11 using 2N NaOH. Critical: pH maintenance is vital to prevent hydrolysis of the chloride before reaction.

-

Precipitation: Acidify the solution to pH 2.0 using concentrated HCl. The crude product will precipitate as a white solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize twice from hot ethanol/petroleum ether (70:30 v/v) to remove unreacted stearic acid.

-

Validation: Confirm structure via FTIR (Amide I band at ~1640 cm⁻¹) and melting point analysis.

Protocol: Neural Stem Cell Senescence Assay (SA- -gal)

Objective: Assess the anti-aging effect of NsTyr on Amyloid-

-

Culture: Seed Neural Stem/Progenitor Cells (NSPCs) in 24-well plates.

-

Induction: Treat cells with A

(5 -

Treatment: Co-treat with N-Stearoyl-L-Tyrosine (1, 10, 50

M) for 48 hours. -

Staining: Fix cells and stain using a Senescence-Associated

-Galactosidase (SA- -

Quantification: Count blue-stained (senescent) cells under a phase-contrast microscope.

-

Control: Untreated NSPCs (Low blue staining).

-

Positive Control: A

only (High blue staining). -

Result: NsTyr should show a dose-dependent reduction in blue cells.

-

Visualization: Neuroprotective Signaling Pathway

This diagram illustrates the mechanism by which N-Stearoyl-L-Tyrosine prevents neuronal senescence, highlighting the CB2 receptor pathway.[3]

Caption: Mechanism of N-Stearoyl-L-Tyrosine attenuation of A

References

-

Preparation, Characterization, and Surface and Biological Properties of N-Stearoyl Amino Acids. Source: Journal of the American Oil Chemists' Society (JAOCS).[2] URL:[Link]

-

N-Stearoyl-L-Tyrosine Inhibits the Senescence of Neural Stem/Progenitor Cells Induced by A

1-42 via the CB2 Receptor. Source: PubMed / Rejuvenation Research. URL:[Link] -

Effects of N-stearoyl-L-tyrosine on the hippocampal ubiquitin-proteasome system in rats with chronic cerebral hypoperfusion. Source: PubMed / Neuroscience Letters. URL:[Link]

-

Amino Acids and Their N-Acetylated Derivatives Maintain the Skin's Barrier Function. Source: Chemical & Pharmaceutical Bulletin.[5] URL:[Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Source: MDPI / Biomolecules. URL:[Link]

Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 3. N-Stearoyl-L-Tyrosine Inhibits the Senescence of Neural Stem/Progenitor Cells Induced by Aβ 1-42 via the CB2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Fatty Acid Amide Derivatives of Beta-Alanine

Executive Summary & Biological Context

Fatty acid amide derivatives of

These molecules function primarily within the expanded endocannabinoidome , acting as "entourage" compounds. Their biological utility is defined by two primary mechanisms:

-

Direct Receptor Modulation: Interaction with transient receptor potential (TRPV) channels and G-protein coupled receptors (specifically GPR119).

-

Metabolic Interference (The Entourage Effect): Competitive inhibition of Fatty Acid Amide Hydrolase (FAAH), thereby extending the half-life of primary endocannabinoids like Anandamide (AEA).

This guide details the synthesis, purification, and pharmacological characterization of these lipids, with a specific focus on N-arachidonoyl-

Chemical Structure & Stability

The core structure consists of a fatty acyl chain (typically C16–C20) linked via an amide bond to the amino group of

Structural Advantages[1]

-

Proteolytic Resistance: The

-position of the amino group prevents recognition by classical aminopeptidases that cleave -

Amphiphilicity: The molecule possesses a hydrophobic tail (lipid) and a hydrophilic head (carboxylic acid), allowing it to intercalate into cell membranes while retaining aqueous solubility at physiological pH.

Metabolic Liability

Despite resistance to peptidases, these compounds are substrates for Fatty Acid Amide Hydrolase (FAAH) . The amide bond is hydrolyzed to release the free fatty acid and

Experimental Synthesis Protocol

Objective: Synthesize N-arachidonoyl-

Reagents

- -Alanine (CAS: 107-95-9)

-

Arachidonoyl Chloride (prepared fresh or commercial)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA)

Step-by-Step Methodology

-

Solubilization: Dissolve

-alanine (1.2 eq) in a minimal volume of dry DMF/DCM (1:1 ratio). -

Base Addition: Add Et

N (2.5 eq) to the amino acid solution. Cool the mixture to 0°C under an inert nitrogen atmosphere. -

Acylation: Dropwise add Arachidonoyl Chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature <5°C to prevent arachidonic acid oxidation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: CHCl

:MeOH 90:10). -

Quench & Acidification (Critical):

-

Quench with 1N HCl.

-

Crucial Step: Adjust pH to ~3.0. This protonates the carboxylic acid of the

-alanine head group, driving the product into the organic phase.

-

-

Extraction: Extract 3x with Ethyl Acetate.

-

Purification: Wash organic layer with brine, dry over Na

SO

Synthesis Workflow Visualization

Figure 1: Chemical synthesis workflow for N-acyl-beta-alanine derivatives using the acid chloride method.

Pharmacological Mechanisms

The "Entourage Effect" (FAAH Inhibition)

N-arachidonoyl-

-

Mechanism: Competitive Inhibition / Alternative Substrate.

-

Result: Increased local concentration of AEA

Enhanced CB1/CB2 receptor signaling.

Direct Receptor Agonism

-

TRPV1 (Vanilloid Receptor): Similar to N-arachidonoyl-dopamine (NADA), NABA shows activity at the TRPV1 channel, mediating nociceptive (pain) signaling.

-

GPR119 (Metabolic Target): N-oleoyl-

-alanine has been investigated as a GPR119 agonist. Activation of GPR119 in enteroendocrine L-cells stimulates GLP-1 secretion, aiding in glucose homeostasis.-

Note: The head group is critical. While N-oleoyl-alpha -alanine is often inactive, the beta -alanine derivative retains flexibility that may permit receptor binding, though potency is generally lower than N-oleoylethanolamide (OEA).

-

Signaling Pathway Visualization

Figure 2: Dual mechanism of action: Direct TRPV1 activation and indirect CB1 activation via FAAH inhibition (Entourage Effect).

Characterization & Data Analysis

Analytical Validation (NMR/MS)

For N-arachidonoyl-

-

1H NMR (CDCl3): Look for the characteristic triplet of the

-alanine CH -

Mass Spectrometry: ESI-MS in negative mode is preferred due to the free carboxylic acid. Expect [M-H]

peak at m/z ~374.3.

Comparative Potency Data

The following table summarizes the inhibitory potency (IC

| Compound | FAAH Inhibition (IC | TRPV1 Activation (EC | Primary Mode of Action |

| N-Arachidonoyl- | ~15 | >10 | Entourage (FAAH Substrate) |

| N-Arachidonoyl-Serotonin (AA-5-HT) | ~12 nM | ~100 nM (Antagonist) | Dual Blocker |

| N-Arachidonoyl-Dopamine (NADA) | >50 | ~50 nM | Potent TRPV1 Agonist |

| Anandamide (Reference) | Substrate | ~1-2 | CB1 Agonist / TRPV1 Agonist |

Data synthesized from Milman et al. and comparative endocannabinoid literature.

Functional Assay Protocol: Calcium Mobilization

To verify biological activity (TRPV1 agonism), a calcium flux assay is the standard self-validating protocol.

-

Cell Line: HEK-293 cells stably expressing human TRPV1.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

-

Baseline: Measure fluorescence for 30 seconds (Ex 488nm / Em 516nm).

-

Injection: Inject N-arachidonoyl-

-alanine (dissolved in DMSO, final conc 0.1% DMSO). -

Positive Control: Capsaicin (1

M). -

Readout: Calculate

. A rapid spike indicates channel opening.

References

-

Milman, G., et al. (2006). N-Arachidonoyl L-Serine, an Endocannabinoid-like Brain Constituent with Vasodilatory Properties. Proceedings of the National Academy of Sciences. (Grounding for lipoamino acid discovery).

-

Maione, S., et al. (2007). Elevation of endocannabinoid levels in the ventrolateral periaqueductal grey by FAAH inhibition prevents glutamate release and capsaicin-induced pain. Neuropharmacology. (Mechanistic validation of FAAH inhibition).

-

Chu, Z.L., et al. (2010). A role for intestinal endocrine cell-expressed G protein-coupled receptor 119 in glycemic control by lipid amides. Endocrinology. (GPR119 activity of fatty acid amides).

-

Bradshaw, H.B., & Walker, J.M. (2005). The expanding field of cannabimimetic and related lipid mediators. British Journal of Pharmacology. (Review of Lipoamino acids).

Technical Monograph: Anionic Lipoamino Acid Surfactants

Physicochemical Properties, Synthesis, and Biomedical Applications

Executive Summary

Anionic lipoamino acids (LAAs) represent a pivotal convergence of green chemistry and high-performance surface science. Structurally composed of a fatty acid tail condensed with an amino acid head group, these surfactants bridge the gap between the harsh efficiency of traditional sulfates (e.g., SDS) and the biocompatibility required for modern therapeutics. This guide serves as a technical blueprint for researchers utilizing LAAs in drug delivery systems, antimicrobial formulations, and mild cleansing applications.

Molecular Architecture & Structure-Activity Relationship (SAR)

The utility of LAAs is dictated by the amphiphilic balance between the hydrophobic fatty acyl chain and the hydrophilic amino acid residue.

-

The Hydrophobic Tail: Typically ranges from C8 to C18.

-

C8-C10: High solubility, high critical micelle concentration (CMC), rapid wetting.

-

C12 (Lauroyl): Optimal balance for foaming and antimicrobial activity.

-

C16-C18 (Palmitoyl/Stearoyl): Low solubility, excellent emulsification, formation of stable vesicles (liposomes).

-

-

The Hydrophilic Head:

-

Glycinates:[1][2] Smallest head group, high foaming, sensitive to hard water (calcium precipitation).

-

Sarcosinates (N-methyl glycine): Methylation reduces hydrogen bonding, increasing solubility and tolerance to hard water.

-

Glutamates: Double carboxyl group provides pH-dependent charge density; highly mild due to steric hindrance preventing keratin penetration.

-

Synthesis & Manufacturing: The Schotten-Baumann Protocol

While enzymatic pathways exist, the industrial and laboratory standard remains the Schotten-Baumann condensation. This reaction requires precise kinetic control to favor amide bond formation over the hydrolysis of the fatty acid chloride.

Mechanistic Criticality

-

pH Control (9.0–10.5): The amino group must be deprotonated to act as a nucleophile. However, if pH > 11, the fatty acid chloride hydrolyzes rapidly to fatty acid soap (impurity). If pH < 8, the amine protonates, halting the reaction.

-

Temperature (< 15°C): Low temperature suppresses the competitive hydrolysis reaction.

Visualization: Synthesis Workflow

Caption: Figure 1.[2][3][4] Kinetic control workflow for Schotten-Baumann synthesis of N-acyl amino acids.

Physicochemical Profile & Interfacial Dynamics

LAAs exhibit distinct self-assembly behaviors compared to conventional surfactants.

Critical Micelle Concentration (CMC)

The CMC of LAAs is generally lower than that of corresponding alkyl sulfates, indicating a stronger thermodynamic drive for self-assembly due to hydrogen bonding between amide groups.

Table 1: Comparative Physicochemical Data (at 25°C)

| Surfactant | Head Group | Chain Length | CMC (mM) | Surface Tension (mN/m) | Irritation Potential (Zein Score) |

| Sodium Dodecyl Sulfate (SDS) | Sulfate | C12 | ~8.2 | 39 | High (>400) |

| Sodium Lauroyl Sarcosinate | Sarcosine | C12 | ~13.7 | 30 | Low-Moderate |

| Sodium Lauroyl Glutamate | Glutamate | C12 | ~5.6 | 32 | Very Low (<100) |

| Sodium Cocoyl Glycinate | Glycine | Mix (C12-14) | ~10.0 | 33 | Low |

Note: Lower Zein scores indicate less protein denaturation and higher mildness.

Biological Interactions: Safety & Antimicrobial Mechanism[5]

The Mildness Mechanism

Unlike SDS, which binds electrostatically to keratin and denatures proteins, LAAs (particularly glutamates) possess large, sterically hindered head groups. This prevents the surfactant monomers from penetrating the stratum corneum and binding to skin proteins. The "Monomer Concentration Theory" suggests that because LAAs have lower CMCs, the concentration of free monomers (the irritating species) is kept low.

Antimicrobial Action

LAAs function similarly to Antimicrobial Peptides (AMPs). They do not rely on metabolic poisoning but rather on physical membrane disruption.

-

Adsorption: The anionic head binds to the cationic residues on the bacterial membrane.

-

Insertion: The hydrophobic tail inserts into the lipid bilayer.

-

Depolarization: This insertion alters membrane curvature, causing depolarization and leakage of intracellular content.

Visualization: Antimicrobial Mechanism

Caption: Figure 2. Mechanism of bacterial membrane disruption by anionic lipoamino acids.

Applications in Drug Delivery

For drug development professionals, LAAs offer a "Trojan Horse" strategy for delivery.

-

Permeation Enhancement: LAAs reversibly disrupt the lipid packing of the stratum corneum, allowing transdermal delivery of hydrophilic drugs. Sodium Lauroyl Sarcosinate is a documented enhancer for transdermal insulin delivery.

-

Lipoamino Acid Vesicles (Ufasomes): Under acidic conditions (pH ~5), fatty acid-rich LAAs self-assemble into closed bilayers (vesicles). These are cost-effective alternatives to phospholipid liposomes and are stable enough to encapsulate both hydrophilic (core) and hydrophobic (bilayer) drugs.

Experimental Protocols

Protocol A: Bench-Scale Synthesis of Sodium Lauroyl Glutamate

Objective: Synthesize 50g of high-purity surfactant.

-

Preparation: Dissolve L-Glutamic acid (0.2 mol) in water (150 mL). Add NaOH (30% aq) to adjust pH to 10.0.

-

Acylation: Cool solution to 10°C in an ice bath.

-

Addition: Dropwise add Lauroyl Chloride (0.2 mol) over 1 hour. Simultaneously, add NaOH dropwise to maintain pH strictly between 9.5 and 10.5. Critical Step: Failure to maintain pH results in low yield.

-

Post-Reaction: Stir for 2 hours at room temperature.

-

Precipitation: Slowly add HCl (37%) until pH reaches 1.0. The N-Lauroyl Glutamic Acid will precipitate as a white solid.

-

Purification: Filter the solid. Wash 3x with ice-cold water to remove NaCl.

-

Neutralization: Resuspend solid in water and neutralize with NaOH to pH 7.0 to obtain the sodium salt solution. Dry via lyophilization.

Protocol B: CMC Determination via Conductivity

Objective: Determine the precise CMC to optimize formulation concentration.

-

Setup: Calibrate a conductivity meter (e.g., Mettler Toledo).

-

Stock Solution: Prepare a 50 mM solution of the LAA in deionized water.

-

Titration: Add the stock solution in 0.5 mL increments to 50 mL of deionized water under constant stirring.

-

Measurement: Record conductivity (µS/cm) after each addition once stabilized.

-

Analysis: Plot Conductivity (y) vs. Concentration (x). The plot will show two linear regions with different slopes. The intersection point is the CMC.[5]

References

-

Infante, M. R., et al. (2004). "Amino acid-based surfactants."[6][7] Comptes Rendus Chimie, 7(6-7), 583-592. Link

-

Bordes, R., & Holmberg, K. (2015). "Amino acid-based surfactants – Do they deserve more attention?" Advances in Colloid and Interface Science, 222, 481-491. Link

-

Sanchez, M. C., et al. (2006). "Antimicrobial activity of Nα-lauroyl arginine methyl ester hydrochloride." Journal of Surfactants and Detergents, 9, 203-208. Link

-

Takehara, M. (1989). "Properties and applications of amino acid based surfactants." Colloids and Surfaces, 38(1-3), 149-167. Link

-

Faustino, C. M., et al. (2010). "Amino acid-based surfactants as potent antimicrobial agents." ChemMedChem, 5(12), 1969-1971. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2014030038A1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 3. Antibacterial activity of lipo-α/sulfono-γ-AA hybrid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. turkchem.net [turkchem.net]

- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-Stearoyl-beta-alanine from stearoyl chloride

Application Note: High-Purity Synthesis of N-Stearoyl- -Alanine

Executive Summary & Strategic Rationale

This guide details the synthesis of N-Stearoyl-

Unlike standard peptide couplings that utilize expensive coupling reagents (EDC/NHS), this protocol utilizes a Modified Schotten-Baumann approach. This method is selected for its scalability, cost-efficiency, and "green" potential by utilizing water as the primary solvent.

Key Technical Insight: The primary failure mode in this synthesis is the hydrolysis of stearoyl chloride before amidation occurs. This protocol mitigates this via a biphasic solvent system and strict temperature control, ensuring the amine nucleophile attacks the carbonyl faster than the competing hydrolysis reaction.

Chemical Mechanism & Workflow

The reaction involves the nucleophilic attack of the

Figure 1: Biphasic reaction mechanism. The reaction efficiency relies on the interfacial contact between the organic acid chloride and the aqueous amino acid.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Hazards |

| Stearoyl Chloride | >98% | Acyl Donor | Corrosive, Moisture Sensitive |

| >99% | Nucleophile | Irritant | |

| Sodium Hydroxide (NaOH) | 10% (w/v) | Base/Scavenger | Corrosive |

| Tetrahydrofuran (THF) | Anhydrous | Co-solvent | Flammable, Peroxide Former |

| Hydrochloric Acid (HCl) | 2M | Protonation | Corrosive |

| Methanol/Ethanol | HPLC Grade | Recrystallization | Flammable |

Equipment

-

Three-neck round-bottom flask (250 mL or 500 mL).

-

Mechanical stirrer (Magnetic stirring is often insufficient for the thick precipitate).

-

pH Meter (Critical for real-time monitoring).

-

Addition funnel with pressure-equalization.

-

Ice-water bath.

Experimental Protocol

Phase 1: Preparation of Reactants

Objective: Create a reactive environment where

-

Aqueous Phase: In the reaction flask, dissolve

-Alanine (1.2 equivalents) in distilled water.-

Note: We use excess amino acid to drive the consumption of the limiting reagent (stearoyl chloride).

-

-

pH Adjustment: Add 10% NaOH dropwise until the pH reaches 10–11 .

-

Organic Phase: Dissolve Stearoyl Chloride (1.0 equivalent) in dry THF (approx. 2 mL per gram of chloride).

-

Why THF? Stearoyl chloride is a solid at room temperature. THF is miscible with water, increasing the surface area for the reaction, unlike immiscible solvents like DCM which rely strictly on interfacial transfer.

-

Phase 2: The Schotten-Baumann Reaction

Objective: Controlled amidation while minimizing hydrolysis.

-

Cooling: Place the aqueous amino acid solution in an ice bath. Cool to 0–4°C .

-

Addition: Add the Stearoyl Chloride/THF solution dropwise via the addition funnel over 30–45 minutes.

-

Simultaneous pH Control (Crucial Step):

-

As the reaction proceeds, HCl is generated, dropping the pH.

-

Action: Continuously add 10% NaOH to maintain pH between 9 and 11 .

-

Failure Warning: If pH drops below 8, the amine protonates (

) and reaction stops. If pH > 12, hydrolysis of stearoyl chloride accelerates.

-

-

Equilibration: Once addition is complete, remove the ice bath. Allow the mixture to stir at room temperature for 2–3 hours .

Phase 3: Workup & Isolation

Objective: Protonate the surfactant to separate it from salts and unreacted amine.

-

Acidification: Slowly add 2M HCl to the reaction mixture while stirring. Target pH 2.0 .

-

Observation: The solution will turn from clear/cloudy to a thick white slurry as the N-stearoyl-

-alanine (free acid form) precipitates.

-

-

Filtration: Filter the white solid using a Buchner funnel.

-

Washing: Wash the filter cake with:

-

Cold water (

mL) to remove NaCl and excess -

Cold Hexane (

mL) to remove traces of unreacted fatty acid (hydrolysis byproduct).

-

Phase 4: Purification (Recrystallization)

-

Dissolve the crude solid in boiling Ethanol or Methanol .

-

Hot filter if necessary to remove insoluble salts.

-

Allow to cool slowly to room temperature, then to

C overnight. -

Collect crystals and dry under vacuum at

C.

Quality Control & Characterization

Self-Validating the Synthesis: Before proceeding to biological applications, verify the product identity and purity.

| Technique | Expected Result | Interpretation |

| FT-IR | Peak at 1640–1650 cm⁻¹ (Amide I) | Confirms amide bond formation. |

| FT-IR | Disappearance of 1800 cm⁻¹ | Confirms consumption of Acid Chloride. |

| ¹H NMR | Terminal methyl of stearyl chain. | |

| ¹H NMR | Methylene backbone of lipid. | |

| ¹H NMR | ||

| ¹H NMR | ||

| Melting Point | 105–110°C (Typical Range) | Sharp range indicates high purity. |

Troubleshooting Guide

-

Problem: Low Yield / Sticky Product.

-

Cause: Hydrolysis of stearoyl chloride dominated the reaction.

-

Solution: Increase stirring speed (mass transfer is key) or lower the temperature during addition. Ensure THF is dry.

-

-

Problem: Product is soluble in water during workup.

-

Cause: pH was not lowered enough.

-

Solution: Ensure pH is < 2.0. The carboxylate salt is water-soluble; the free acid is not.

-

-

Problem: Residual Fatty Acid Impurity.

-

Cause: Inevitable hydrolysis byproduct.

-

Solution: Recrystallize from Hexane/Ethanol mix. The fatty acid is more soluble in hexane than the amide product.

-

References

-

Schotten-Baumann Reaction Conditions: Process for preparing fatty acid chlorides and N-acyl amino acid salts.[8][9] European Patent Office, EP 3647303 A1. (2020).

- -Alanine Properties: PubChem Compound Summary for CID 239, Beta-Alanine. National Center for Biotechnology Information.

-

Synthesis of N-Acyl Amino Acids: Method to produce N-acyl amino acid surfactants.[2][8] World Intellectual Property Organization, WO2014030038A1. (2014).

-

Characterization of Stearoyl Derivatives: Wang, X., et al. "An Improved Method for Synthesis of N-stearoyl and N-palmitoylethanolamine." Journal of the American Oil Chemists' Society, 89, 1305–1313 (2012).

-

Applications in Drug Delivery: Self-assembled L-alanine derivative organogel as in situ drug delivery implant. ResearchGate. (2018).

Sources

- 1. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2014030038A1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 3. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Alanine - Wikipedia [en.wikipedia.org]

- 8. EP3647303A1 - Process for preparing fatty acid chlorides and n-acyl amino acid salts - Google Patents [patents.google.com]

- 9. WO2020089326A1 - Process for preparing fatty acid chlorides and n-acyl amino acid salts - Google Patents [patents.google.com]

Advanced Application Note: Schotten-Baumann Protocol for N-Acyl Amino Acids

Abstract & Scope

This application note details the optimized protocol for the synthesis of N-acyl amino acids using the Schotten-Baumann reaction conditions. While conceptually simple, the reaction requires precise kinetic control to favor amide bond formation over the competing hydrolysis of the acyl chloride. This guide is designed for medicinal chemists and process engineers, focusing on the synthesis of N-Benzoylglycine (Hippuric Acid) as a reference standard, with adaptable parameters for long-chain fatty acid derivatives (surfactants) and peptidomimetics.

Key Applications:

-

Synthesis of anionic surfactants (e.g., N-lauroyl sarcosinate).

-

Protection of amino groups in peptide synthesis.

-

Preparation of drug intermediates and lipoamino acids.

Mechanistic Insight & Kinetics

The Schotten-Baumann reaction is an interfacial competition between two nucleophiles: the amine (the amino acid) and the hydroxide ion (the base). Success depends entirely on maintaining the "Goldilocks" pH window where the amine is unprotonated (nucleophilic) but the concentration of hydroxide is not high enough to rapidly hydrolyze the acyl chloride.

Reaction Pathway Diagram

The following diagram illustrates the competitive kinetics and the critical intermediate states.

Figure 1: Kinetic pathway showing the competition between productive amidation (Green) and hydrolytic waste (Red).

The pH Paradox

-

pH < 8: The amino group exists largely as the ammonium salt (

), which is non-nucleophilic. Reaction rate drops; acyl chloride accumulates. -

pH > 12: The concentration of

is high. Hydrolysis of the acyl chloride ( -

Optimal Window: pH 8.0 – 10.5 . This maintains the free amine while minimizing hydrolytic loss [1].

Strategic Optimization Parameters

| Parameter | Recommendation | Rationale |

| Temperature | 0°C – 5°C | Low temperature significantly retards the rate of hydrolysis ( |

| Solvent System | Water / THF or Water / Acetone | For hydrophobic amino acids (e.g., Phenylalanine), an organic co-solvent prevents precipitation of the starting material. |

| Base Choice | 10% NaOH (aq) | Provides strong pH control. For extremely sensitive acyl chlorides, NaHCO₃ (weaker base) can be used to prevent over-alkalinization. |

| Addition Rate | Dropwise / Slow | Prevents localized pooling of acyl chloride, which leads to "hotspots" of hydrolysis and heat generation. |

Standard Protocol: Synthesis of N-Benzoylglycine

This protocol serves as the validation standard. It produces N-Benzoylglycine (Hippuric Acid), a robust solid that allows for easy gravimetric yield determination.

Reagents & Equipment

-

Glycine: 0.1 mol (7.5 g)

-

Benzoyl Chloride: 0.11 mol (15.5 g / ~12.8 mL) [Excess accounts for hydrolysis]

-

Sodium Hydroxide (10%): ~100 mL

-

Concentrated HCl: For acidification[1]

-

Equipment: 500 mL Erlenmeyer flask, magnetic stirrer, ice bath, pH paper or probe, Buchner funnel.

Step-by-Step Methodology

Step 1: Solubilization Dissolve 7.5 g (0.1 mol) of Glycine in 50 mL of 10% NaOH solution in the 500 mL flask. Ensure complete dissolution.

-

Checkpoint: The solution should be clear.

Step 2: Thermal Conditioning Place the flask in an ice-water bath. Stir vigorously. Allow the temperature to equilibrate to < 5°C.

Step 3: The Schotten-Baumann Addition (Critical)

-

Reagent A: Benzoyl Chloride (12.8 mL).

-

Reagent B: Remaining 10% NaOH solution.

-

Action: Add the Benzoyl Chloride dropwise over 20–30 minutes. Simultaneously , add the NaOH solution in small portions to maintain the pH between 8 and 10 .

-

Note: The reaction is exothermic. Do not allow temperature to exceed 10°C.

-

Visual Cue: A white precipitate (sodium salt of the product) may begin to form, or the solution may remain cloudy.

Step 4: Post-Reaction Stirring Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. This ensures consumption of any residual acyl chloride.

Step 5: Workup & Isolation

-